![molecular formula C17H16N4O3S B2478113 3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 316360-13-1](/img/structure/B2478113.png)
3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione” is a chemical with the linear formula C30H30N8O4S2. Its molecular weight is 630.753 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the search results .Wissenschaftliche Forschungsanwendungen
High-Performance Thin-Layer Chromatography for Linagliptin Analysis
Linagliptin, a compound with a similar purine base structure, has been analyzed using high-performance thin-layer chromatography (HPTLC) to determine its presence in tablet dosage forms. This method was developed to be specific, sensitive, and suitable for the stability-indicating assay of linagliptin, highlighting the applicability of HPTLC in analyzing purine derivatives in pharmaceuticals (Rode & Tajne, 2021).
Tautomerism in Nucleic Acid Bases
Research on the tautomeric equilibria of purine and pyrimidine bases provides insights into the molecular interactions and stability of purine derivatives. Such studies are crucial for understanding DNA and RNA structures and functions, offering a foundational perspective on the chemical behavior of purine derivatives in biological systems (Person et al., 1989).
Bioactive Nucleobases and Nucleosides
The significance of furan and thiophene substituents in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides demonstrates the broad spectrum of bioactivity these modifications can introduce. This includes antiviral, antitumor, and antimycobacterial activities, emphasizing the role of purine modifications in developing therapeutic agents (Ostrowski, 2022).
Organosulfur Phytochemicals
Research on sulfur-containing phytochemicals, such as glucosinolates found in Brassica vegetables, reveals their potential anticarcinogenic properties. These studies underscore the importance of sulfur-containing compounds in purine derivatives for their health benefits and therapeutic potentials (Stoewsand, 1995).
Purine-utilizing Enzymes Inhibitors
A comprehensive review covering the advances in medicinal activities exhibited by heterocycles as purine-utilizing enzyme inhibitors outlines their role in treating diseases such as malaria, cancer, and autoimmune disorders. This highlights the therapeutic relevance of purine derivatives in targeting specific enzymes within biological pathways (Chauhan & Kumar, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-3-9-21-13-14(20(2)16(24)19-15(13)23)18-17(21)25-10-12(22)11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXOETZHCDGIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

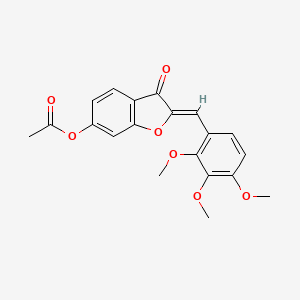
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine](/img/structure/B2478032.png)
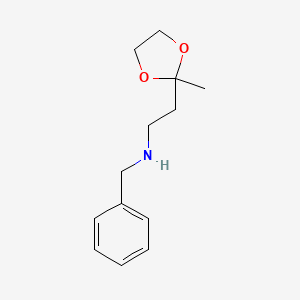
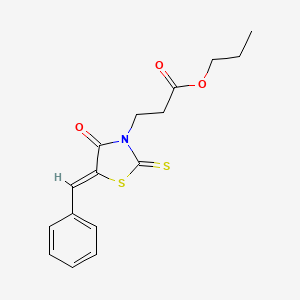


![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2478039.png)

![2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B2478042.png)
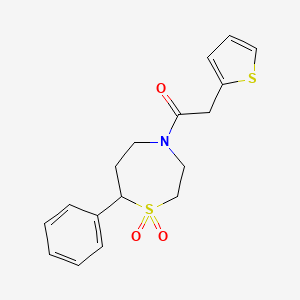
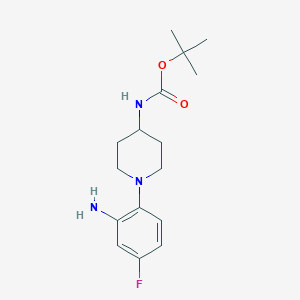
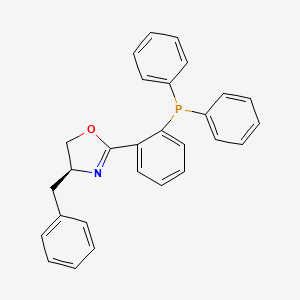
![1-(Cyclopropylmethyl)-2-[(2-fluoronaphthalen-1-yl)oxymethyl]aziridine](/img/structure/B2478050.png)
